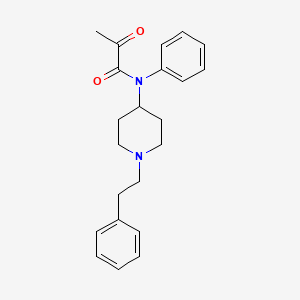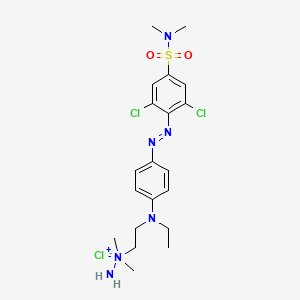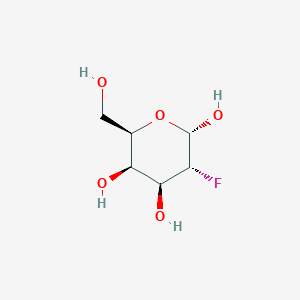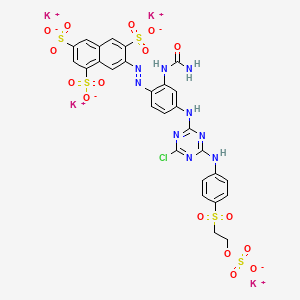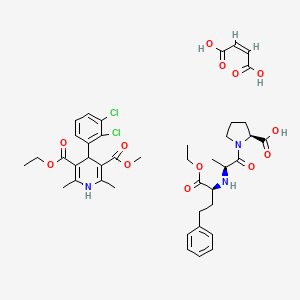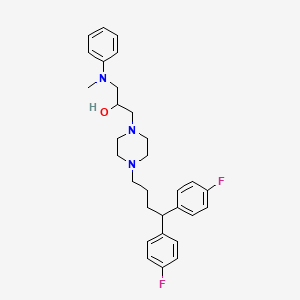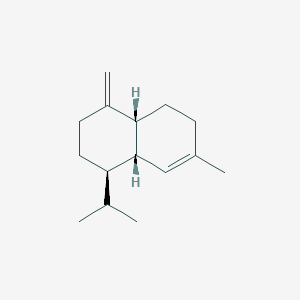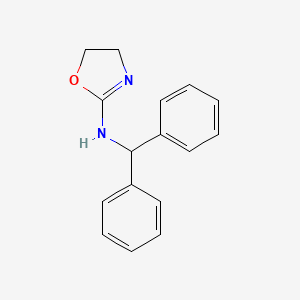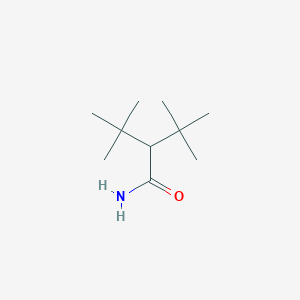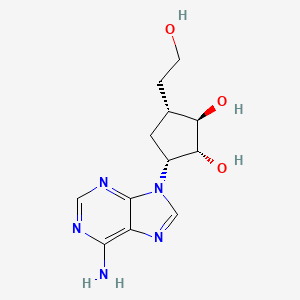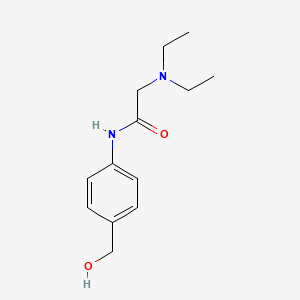
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide is an organic compound that features a diethylamino group, a hydroxymethyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide typically involves the reaction of 4-(hydroxymethyl)aniline with diethylamine and acetic anhydride. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The diethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typical.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Diethylamino)-N-(4-carboxyphenyl)acetamide.
Reduction: Formation of 2-(Diethylamino)-N-(4-aminomethyl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxymethyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The acetamide group can also contribute to the overall stability and solubility of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-N-(4-methylphenyl)acetamide: Similar structure but lacks the hydroxymethyl group.
2-(Diethylamino)-N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the hydroxymethyl group.
2-(Diethylamino)-N-(4-chlorophenyl)acetamide: Similar structure but has a chlorine atom instead of the hydroxymethyl group.
Uniqueness
2-(Diethylamino)-N-(4-(hydroxymethyl)phenyl)acetamide is unique due to the presence of the hydroxymethyl group, which can enhance its solubility and reactivity. This structural feature may also contribute to its potential biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
5429-36-7 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(diethylamino)-N-[4-(hydroxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)9-13(17)14-12-7-5-11(10-16)6-8-12/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |
InChI Key |
RVFKAINYSLXGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



